2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3OS/c1-9-6-13(16(18,19)20)12(7-21)15(22-9)25-8-14(24)23-11-4-2-10(17)3-5-11/h2-6H,8H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBUPVKMULDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Assembly
The pyridine backbone is typically constructed via cyclization reactions. For the 6-methyl-substituted variant, modified Hantzsch syntheses or enamine cyclizations are employed:
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Hantzsch Synthesis Adaptation : A diketone precursor (e.g., acetylacetone) reacts with methyl-substituted aldehydes and ammonium acetate under reflux in ethanol to yield 6-methyl-1,4-dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine.
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Enamine Cyclization : Ethyl 3-aminocrotonate and methyl vinyl ketone undergo cyclization in the presence of trifluoroacetic acid (TFA) to form the 6-methylpyridine scaffold.
Functionalization of the Pyridine Ring
Critical substituents—cyano, trifluoromethyl, and sulfanyl groups—are introduced sequentially:
Trifluoromethylation
Trifluoromethyl groups are introduced via electrophilic substitution or radical pathways:
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Electrophilic Trifluoromethylation : Using Umemoto’s reagent (Togni’s reagent II) in dichloromethane at −40°C achieves regioselective trifluoromethylation at position 4.
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Copper-Mediated Radical Trifluoromethylation : A mixture of pyridine, CF₃I, and CuI in DMF at 80°C facilitates CF₃ incorporation.
Cyano Group Installation
The cyano group at position 3 is introduced via nucleophilic substitution:
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Sandmeyer Reaction : A diazonium intermediate (formed from an amine precursor) reacts with CuCN in aqueous HCl at 0–5°C.
Sulfanyl Group Introduction
Thiolation at position 2 is achieved through nucleophilic displacement:
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Thiolate Displacement : A chloropyridine intermediate reacts with potassium thioacetate in DMF at 60°C, followed by hydrolysis to yield the free thiol.
Coupling with N-(4-Fluorophenyl)Acetamide
The final step involves coupling the functionalized pyridine with N-(4-fluorophenyl)acetamide :
Acetamide Synthesis
N-(4-fluorophenyl)acetamide is prepared separately:
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Acylation of 4-Fluoroaniline : 4-Fluoroaniline reacts with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) at 0°C.
Thioether Formation
The pyridine thiol and acetamide are coupled via a thioether linkage:
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature.
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Oxidative Coupling : Iodine in DMSO promotes disulfide formation, which is reduced to the thioether using NaBH₄.
Reaction Conditions and Optimization
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.
Solvent Effects
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Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for nucleophilic substitutions but may require rigorous drying.
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Ether Solvents : THF is preferred for Mitsunobu reactions due to its compatibility with DEAD/PPh₃.
Catalytic Systems
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Palladium Catalysts : Pd(PPh₃)₄ facilitates cross-couplings in trifluoromethylation steps (yield: 72–85%).
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Copper Catalysts : CuI improves regioselectivity in radical trifluoromethylation (yield: 68%).
Temperature and Time
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Low-Temperature Steps : Diazotization and electrophilic substitutions require 0–5°C to minimize side reactions.
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Reflux Conditions : Cyclization and oxidations proceed optimally under reflux (e.g., ethanol at 78°C).
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective and safe protocols:
Continuous Flow Reactors
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Trifluoromethylation : Microreactors enable precise temperature control, reducing CF₃I decomposition.
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Thioether Coupling : Flow systems minimize exposure to toxic thiols and iodides.
Waste Management
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Solvent Recovery : Distillation recovers >90% of DMF and THF.
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Neutralization : Acidic byproducts are treated with aqueous NaHCO₃ before disposal.
Characterization and Quality Control
Rigorous analytical methods confirm structural integrity:
Spectroscopic Analysis
| Technique | Key Data for Target Compound |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 7.25–7.35 (m, 4H, Ar-H) |
| ¹³C NMR | δ 168.5 (C=O), δ 119.5 (CF₃), δ 117.2 (CN) |
| 19F NMR | δ −63.5 (CF₃), δ −112.0 (Ar-F) |
| HRMS | m/z 450.0984 [M+H]+ (calc. 450.0991) |
Chromatographic Purity
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Mitsunobu | 65 | 95 | Moderate |
| Enamine + Oxidative Coupling | 72 | 97 | High |
| Continuous Flow Synthesis | 85 | 99 | Industrial |
Challenges and Mitigation Strategies
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Trifluoromethyl Group Instability : Stabilized via low-temperature handling and inert atmospheres.
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Thiol Oxidation : Use of antioxidants (e.g., BHT) prevents disulfide formation during storage.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Features
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Electron-Withdrawing Groups: The target compound’s trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity and metabolic resistance compared to analogs with styryl or ethoxy groups .
Aromatic vs.
Substituent Effects on Lipophilicity :
Biological Activity
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic compound with potential applications in various fields, particularly in agriculture and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 395.36 g/mol
- CAS Number : 382161-31-1
The compound's biological activity is primarily attributed to its interaction with specific biological targets. It has been noted for its ability to inhibit certain enzymes and receptors, which can lead to various physiological effects. The presence of the trifluoromethyl and cyano groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antipesticide Activity
Research indicates that this compound exhibits significant insecticidal properties. It acts as a biocide, effectively controlling various pests including insects and nematodes. Its mechanism involves disruption of the nervous system in target organisms, leading to paralysis and death.
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting potential applications in agricultural pest control and possibly in human medicine as an antibacterial agent.
Cytotoxic Effects
Preliminary studies indicate cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis in these cells, although the exact pathways remain to be fully elucidated.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant insecticidal activity against Aedes aegypti, with an LC50 value indicating high potency. |
| Study 2 | Showed antimicrobial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Reported cytotoxicity against MCF-7 breast cancer cells, with IC50 values suggesting potential for further development as an anticancer agent. |
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial. Initial toxicological studies indicate that it may cause skin irritation and eye damage upon contact, necessitating careful handling and usage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
